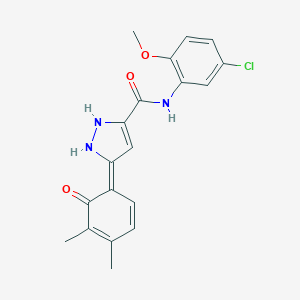
(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide, also known as CPMC-1, is a novel pyrazole derivative that has been synthesized for scientific research purposes. This compound has shown promising results in various studies, particularly in the field of cancer research.
作用機序
The mechanism of action of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. By inhibiting this pathway, (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide induces apoptosis and inhibits cell growth in cancer cells.
Biochemical and Physiological Effects:
(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been found to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. Additionally, (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been shown to induce autophagy in cancer cells, which may further contribute to its anticancer effects.
実験室実験の利点と制限
One of the main advantages of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is its selectivity towards cancer cells, which minimizes the risk of toxicity in normal cells. However, one limitation of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research and development of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide in combination with other anticancer agents for improved efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide in human patients with cancer.
In conclusion, (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is a promising compound with potent anticancer effects. Its selectivity towards cancer cells and minimal toxicity in normal cells make it an attractive candidate for further research and development in the field of cancer therapy.
合成法
The synthesis of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide involves the reaction of 5-chloro-2-methoxybenzaldehyde with 4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidenehydrazinecarboxamide in the presence of acetic acid and ethanol. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to have potent anti-proliferative and pro-apoptotic effects on various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been found to inhibit tumor growth in animal models of breast and lung cancer.
特性
製品名 |
(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
|---|---|
分子式 |
C19H18ClN3O3 |
分子量 |
371.8 g/mol |
IUPAC名 |
(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-10-4-6-13(18(24)11(10)2)14-9-16(23-22-14)19(25)21-15-8-12(20)5-7-17(15)26-3/h4-9,22-23H,1-3H3,(H,21,25)/b14-13- |
InChIキー |
CUZFYRNTTHHRFH-YPKPFQOOSA-N |
異性体SMILES |
CC1=C(C(=O)/C(=C\2/C=C(NN2)C(=O)NC3=C(C=CC(=C3)Cl)OC)/C=C1)C |
SMILES |
CC1=C(C(=O)C(=C2C=C(NN2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C=C1)C |
正規SMILES |
CC1=C(C(=O)C(=C2C=C(NN2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)
![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)

![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)




![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)


![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)
